6-(3,4-dichlorophenyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
6-(3,4-dichlorophenyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by the presence of dichlorophenyl, dimethyl, and trifluoromethyl groups attached to a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-dichlorophenyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. One common method involves the reaction of 3,4-dichlorophenylhydrazine with 1,3-dimethyl-4-(trifluoromethyl)pyridine-2,5-dione under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-(3,4-dichlorophenyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
6-(3,4-dichlorophenyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(3,4-dichlorophenyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-(3,4-dichlorophenyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
- 3-(4-(dimethylamino)phenyl)-1-phenyl-4-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine
- 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives
Uniqueness
What sets This compound apart is its unique combination of dichlorophenyl, dimethyl, and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H10Cl2F3N3 |
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Molecular Weight |
360.2 g/mol |
IUPAC Name |
6-(3,4-dichlorophenyl)-1,3-dimethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C15H10Cl2F3N3/c1-7-13-9(15(18,19)20)6-12(21-14(13)23(2)22-7)8-3-4-10(16)11(17)5-8/h3-6H,1-2H3 |
InChI Key |
QTDQVIVQNWHVPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C(F)(F)F)C |
Origin of Product |
United States |
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